molecular formula C7H8N2O3 B014109 2,4-Dimethoxypyrimidine-5-carbaldehyde CAS No. 52606-02-7

2,4-Dimethoxypyrimidine-5-carbaldehyde

Cat. No.: B014109
CAS No.: 52606-02-7
M. Wt: 168.15 g/mol
InChI Key: AJTAWJHBACJZAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methoprene acid can be synthesized through various chemical reactions. One common method involves the esterification of 2,4-dodecadienoic acid with isopropyl alcohol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, methoprene acid is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments ensures the consistent production of methoprene acid .

Chemical Reactions Analysis

Types of Reactions: Methoprene acid undergoes various chemical reactions, including:

    Oxidation: Methoprene acid can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert methoprene acid to its corresponding alcohols.

    Substitution: Methoprene acid can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Methoprene acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on insect development and growth regulation.

    Medicine: Investigated for potential therapeutic applications in controlling insect-borne diseases.

    Industry: Utilized in pest control products for agriculture and public health .

Mechanism of Action

Methoprene acid acts as a juvenile hormone analog, mimicking the natural hormone in insects. It binds to specific receptors, interfering with the normal hormonal regulation of growth and development. This prevents insects from molting, laying eggs, hatching, and developing into adults. The molecular targets include juvenile hormone receptors and associated signaling pathways .

Comparison with Similar Compounds

    Hydroprene: Another juvenile hormone analog used as an insect growth regulator.

    Kinoprene: Similar in structure and function to methoprene acid.

    Pyriproxyfen: A juvenile hormone analog with similar applications in pest control.

Comparison: Methoprene acid is unique in its specific binding affinity and effectiveness in disrupting the insect life cycle. Compared to hydroprene and kinoprene, methoprene acid has a broader spectrum of activity and is more widely used in various pest control applications. Pyriproxyfen, while similar, has different molecular targets and pathways .

Properties

IUPAC Name

2,4-dimethoxypyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTAWJHBACJZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344548
Record name 2,4-dimethoxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52606-02-7
Record name 2,4-dimethoxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.6M n-Buli in hexane (48 ml, 73.6 mmol) was added over 5 min. to a stirred suspension of 5-bromo-2,4-dimethoxypyrimidine (16 g; 72.9 mmol) in dry Et2O (240 ml) at -70° C. under an atmosphere of dry N2. Dry ethyl formate (28 g: 377 mmol) was added and the orange solution stirred at -70° C. for 1 h then allowed to warm slowly to ambient temperature. Water (400 ml) was added and the aqueous layer separated and extracted with Et2O (3×200 ml). The ether layer was combined with the extracts and dried over MgSO4, filtered and evaporated. The residue was purified by column chromatography by preloading in SiO2 and eluting with EtOAc-hexane (3:7, v/v). Product fractions were combined and evaporated to give fine white needles, yield 6.89 g, (56%). Mass spectrum m/z 169 (M+H)+Analysis, found: C, 50:1;H,4.5;N,16.9%;C7H8N2O3 requires C,50.00; H,4.79; N, 16.66%.
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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